1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGKTBVBWYCKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting 3-methylpiperidine with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF). A base such as triethylamine or pyridine is critical to neutralize HCl generated during the nucleophilic substitution. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.
Typical Procedure :
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Dissolve 3-methylpiperidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0°C.
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Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise under nitrogen.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with dichloromethane, and dry over sodium sulfate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Yields range from 45% to 68%, depending on purity of starting materials and reaction time.
Optimization Strategies
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Temperature Control : Lower temperatures (0–5°C) reduce side reactions like disubstitution but prolong reaction times.
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Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane facilitates easier workup.
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Stoichiometry : A slight excess of sulfonyl chloride (1.1 equiv) ensures complete conversion without wasteful excess.
Alternative Synthesis Pathways
Ring-Closure Approaches
While less common, constructing the piperidine ring after sulfonylation is feasible. For example, reductive amination of a sulfonylated diketone precursor can yield 3-methylpiperidine derivatives. This method, however, introduces additional steps and lower overall yields (30–40%).
Industrial-Scale Production Considerations
Challenges and Solutions
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Exothermic Reactions : Gradual addition of sulfonyl chloride and cooling systems prevent runaway reactions.
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Byproduct Formation : Excess base or sulfonyl chloride leads to disubstituted byproducts. Stoichiometric precision and in-process monitoring mitigate this.
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Purification : Recrystallization from acetone/water mixtures (as seen in chiral resolution protocols) achieves >95% purity. Industrial setups may prefer distillation or continuous crystallization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of sulfonyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the compound’s biological effects .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Comparison: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s lipophilicity and its ability to interact with biological targets compared to other similar compounds .
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methylpiperidine with 4-chlorobenzenesulfonyl chloride. The procedure generally includes:
- Reagents : 3-methylpiperidine, 4-chlorobenzenesulfonyl chloride, and a base (e.g., sodium carbonate).
- Conditions : The reaction is performed in an organic solvent under controlled pH conditions to facilitate the formation of the sulfonamide linkage.
Antibacterial Activity
Research indicates that compounds bearing the piperidine nucleus, including this compound, exhibit notable antibacterial properties. A study evaluated various derivatives for their activity against common bacterial strains:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 1 | Salmonella typhi | 2.14±0.003 |
| 2 | Bacillus subtilis | 0.63±0.001 |
| 3 | Escherichia coli | Moderate |
| 4 | Staphylococcus aureus | Weak |
These results demonstrate that certain derivatives have strong inhibitory effects against specific pathogens, suggesting potential for therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 6.28±0.003 |
| Urease | Strong activity |
The strong inhibitory activity against urease indicates potential applications in managing urea-related disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes, effectively inhibiting their activity.
- BSA Interaction : Binding studies with bovine serum albumin (BSA) reveal that the compound can effectively associate with proteins, influencing pharmacokinetics and bioavailability .
Study on Antibacterial Efficacy
A recent study synthesized several derivatives of piperidine and tested their antibacterial activity against multiple strains. The results indicated that compounds similar to this compound showed promising results against resistant strains, highlighting its potential as a lead compound for antibiotic development .
In Silico Studies
In silico docking studies have provided insights into the binding interactions between the compound and target enzymes, suggesting specific amino acid interactions that contribute to its inhibitory effects. This computational approach aids in optimizing the structure for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
